molecular formula C6H12ClN3 B2490216 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride CAS No. 2219380-35-3

1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride

Cat. No. B2490216
CAS RN: 2219380-35-3
M. Wt: 161.63
InChI Key: CIBAQAMFSWUCAL-UHFFFAOYSA-N
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Description

Spirocyclic amines, including diazaspiro compounds, represent a versatile class of molecules with significant synthetic and medicinal interest. These compounds often feature in the development of pharmacologically active agents due to their unique structural properties.

Synthesis Analysis

Spirocyclic compounds, akin to 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride, are synthesized through various methods, including reductive amination and cyclization reactions. For example, a practical route to 2,6-diazaspiro[3.3]heptanes has been described through reductive amination of readily available aldehydes with primary amines or anilines, highlighting the synthetic accessibility of diazaspiro structures (Hamza et al., 2007).

Molecular Structure Analysis

Molecular mechanics and energy minimization techniques have been used to analyze the structural parameters of diazaspiro compounds. These studies provide detailed insights into the conformations and stability of such molecules, which are crucial for understanding their chemical behavior and potential applications (Farag et al., 2008).

Scientific Research Applications

Photoisomerization and Synthesis of Spiro Compounds

  • Photoisomerization Studies : Research conducted by Gstach and Kisch (1982) investigated the photoisomerization of 1,2-Diazaspiro[2.5]oct-1-ene. The study demonstrated that upon selective irradiation in the presence of dimethyl acetylenedicarboxylate, it undergoes photoisomerisation, followed by 1,3-dipolar cycloaddition, leading to the formation of spiro-3H-pyrazole and other compounds (Gstach & Kisch, 1982).

Electrophilic Amination

  • Reactions with C-H-Acidic Compounds : A study by Andreae et al. (1992) explored the electrophilic amination of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds. This research provided insights into the reactivity of diazaspirocycles in the formation of diverse compounds through amination (Andreae, Schmitz, Wulf, & Schulz, 1992).

Malaria Treatment Research

  • Antimalarial Properties : A novel diazaspiro[3.4]octane series, related to 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride, was identified for its efficacy against multiple stages of the malaria parasite Plasmodium falciparum. This research underscored the potential of such compounds in antimalarial drug development (Le Manach et al., 2021).

Chiroptical Studies

  • Chiroptical Properties : Research on the chiroptical properties of diazirine chromophores, including 1,2-Diazaspiro[2.5]oct-1-ene, was conducted by Shustov et al. (1990). This study contributed to the understanding of the Cotton effect in such compounds (Shustov, Varlamov, Rauk, & Kostyanovskii, 1990).

Synthesis and Catalytic Applications

  • Pd-catalyzed Aryl Amination : Burkhard and Carreira (2008) reported the synthesis of 2,6-diazaspiro[3.3]heptane, a structural analogue, demonstrating its usefulness in arene amination reactions. This highlights the potential of diazaspirocycles in catalytic processes (Burkhard & Carreira, 2008).

Peptide Synthesis

  • Dipeptide Synthons : The synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, related to diazaspirocycles, was investigated by Suter et al. (2000) for use in peptide synthesis. These compounds serve as novel dipeptide building blocks (Suter, Stoykova, Linden, & Heimgartner, 2000).

Drug Discovery and Synthesis of Novel Scaffolds

  • Drug Discovery Scaffolds : Jenkins et al. (2009) synthesized novel spiro scaffolds inspired by bioactive natural products, demonstrating the utility of spirocyclic compounds like diazaspirocycles in drug discovery (Jenkins et al., 2009).

  • CCR4 Antagonists : Research by Shukla et al. (2016) involved the synthesis of 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, a compound structurally related to diazaspirocycles, showing potential as CCR4 antagonists in therapeutic applications (Shukla et al., 2016).

Safety and Hazards

The safety information for 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

1,2-diazaspiro[2.5]oct-1-en-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-5-1-3-6(4-2-5)8-9-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBAQAMFSWUCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)N=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride

CAS RN

2219380-35-3
Record name 1,2-diazaspiro[2.5]oct-1-en-6-amine hydrochloride
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